molecular formula C15H18N2O4 B12944594 Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate CAS No. 19282-95-2

Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate

Cat. No.: B12944594
CAS No.: 19282-95-2
M. Wt: 290.31 g/mol
InChI Key: OLZCRCZGBAPPOP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol . This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 4-methyl-2,5-dioxo-4-phenylimidazolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the imidazolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce various reduced imidazolidinone derivatives.

Scientific Research Applications

Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)butanoate
  • Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)pentanoate
  • Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)hexanoate

Uniqueness

Ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate is unique due to its specific ester and imidazolidinone moieties, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

19282-95-2

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 3-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propanoate

InChI

InChI=1S/C15H18N2O4/c1-3-21-12(18)9-10-17-13(19)15(2,16-14(17)20)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,16,20)

InChI Key

OLZCRCZGBAPPOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C(NC1=O)(C)C2=CC=CC=C2

Origin of Product

United States

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